molecular formula C16H23NO2 B12756120 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate CAS No. 93148-62-0

1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate

Cat. No.: B12756120
CAS No.: 93148-62-0
M. Wt: 261.36 g/mol
InChI Key: KGSIZJJFTPHZGH-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate typically involves the reaction of 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ester group enhances its reactivity and potential for derivatization, making it a valuable compound in various research applications .

Properties

CAS No.

93148-62-0

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(1-ethyl-2-methyl-3-phenylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C16H23NO2/c1-4-15(18)19-16(14-9-7-6-8-10-14)11-12-17(5-2)13(16)3/h6-10,13H,4-5,11-12H2,1-3H3

InChI Key

KGSIZJJFTPHZGH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)CC)C2=CC=CC=C2

Origin of Product

United States

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